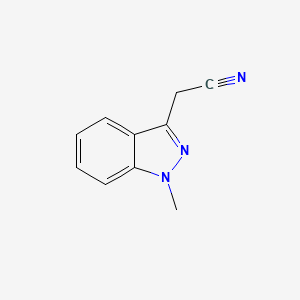

2-(1-methyl-1H-indazol-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(1-methylindazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-13-10-5-3-2-4-8(10)9(12-13)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBGINSRBGITQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Bromoacetonitrile

One straightforward method involves the reaction of 1-methyl-1H-indazole derivatives with bromoacetonitrile under basic conditions. For example, 2-(4-methoxyphenyl)-2H-indazole reacts with bromoacetonitrile in the presence of a base such as potassium phosphate in DMSO solvent, catalyzed by Ir(ppy)3 under blue LED irradiation. This photoredox-catalyzed reaction proceeds at room temperature and affords the desired 2-(1-methyl-1H-indazol-3-yl)acetonitrile derivative with moderate to good yields (~61%) after chromatographic purification.

- Reactants: 1-methyl-1H-indazole derivative + bromoacetonitrile

- Catalyst: Ir(ppy)3 (2 mol%)

- Base: K2HPO4

- Solvent: DMSO

- Conditions: Room temperature, 24 h, blue LED irradiation

- Purification: Silica gel chromatography (ethyl acetate/petroleum ether)

- Yield: ~61%

This method highlights the utility of photoredox catalysis for mild and efficient cyanomethylation of indazole cores.

Amidation and Subsequent Functional Group Transformations

Another approach involves synthesis of 1-methyl-1H-indazole-3-carbonyl chloride as a key intermediate, followed by nucleophilic substitution with amines or other nucleophiles to introduce side chains. For example, 1-methyl-1H-indazole-3-carbonyl chloride reacts with bromoethylamine in acetonitrile under reflux to yield intermediates that can be further transformed into acetonitrile-containing derivatives.

- Starting material: 1-methyl-1H-indazole-3-carbonyl chloride

- Nucleophile: bromoethylamine

- Solvent: acetonitrile

- Conditions: Reflux, 5 hours

- Product isolation: Filtration, drying, crystallization from ethanol

- Yield: ~88%

This method often leads to intermediates that can be cyclized or further functionalized to yield nitrile-substituted indazole derivatives.

Palladium-Catalyzed Cross-Coupling for Arylation Followed by N-Methylation

Synthesis of 3-substituted indazoles can also be achieved via Pd-catalyzed Suzuki-Miyaura coupling of 3-iodo-1H-indazole with arylboronic acids, followed by N-methylation using methyl iodide and base. While this method mainly focuses on arylation, it provides a platform to introduce various substituents at the 3-position, which can be further modified to incorporate nitrile groups.

Comparative Data Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Photoredox cyanomethylation | 1-methyl-1H-indazole derivative + bromoacetonitrile | Ir(ppy)3, K2HPO4, DMSO, blue LED | RT, 24 h | ~61 | Mild, photocatalytic, selective |

| Amidation with bromoethylamine | 1-methyl-1H-indazole-3-carbonyl chloride + bromoethylamine | K2CO3, acetonitrile | Reflux, 5 h | 88 | High yield, classical organic synthesis |

| Pd-catalyzed arylation + N-methylation | 3-iodo-1H-indazole + arylboronic acid | Pd(PPh3)4, NaHCO3, KOH, methyl iodide | 80 °C, RT | Variable | Versatile for 3-substituted indazoles |

| One-pot NCS chlorination | 1-methylindazole + NCS | NCS, acetic anhydride, CsF | 65 °C, 10 h | Moderate | Multi-step, requires purification |

Research Findings and Analytical Data

- The photoredox method yields crystalline 2-(1-methyl-1H-indazol-3-yl)acetonitrile, characterized by IR, NMR, and X-ray crystallography confirming structure and purity.

- Amidation products show characteristic IR absorptions around 2938 cm⁻¹ (C-H) and 1660 cm⁻¹ (C=O), with NMR signals confirming substitution pattern and methylation.

- Pd-catalyzed arylation followed by methylation provides high regioselectivity at N1 and C3 positions, with NMR data supporting the structural assignments.

- One-pot chlorination methods are supported by IR and mass spectrometry data, confirming substitution at the 2-position of indazole.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the nitrile group or other positions on the indazole ring are replaced by different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The compound has been identified as a potential cannabinoid receptor agonist, specifically targeting the CB1 receptor. Research indicates that indazole derivatives, including 2-(1-methyl-1H-indazol-3-yl)acetonitrile, exhibit significant activity in modulating conditions mediated by the endocannabinoid system, such as pain management and inflammatory disorders .

Cannabinoid Receptor Activity

Studies have shown that compounds with indazole structures can effectively bind to CB1 receptors, which are primarily located in the central nervous system. This binding activity suggests potential applications in treating conditions like:

- Chronic Pain : Indazole derivatives may help alleviate pain by acting on CB1 receptors.

- Rheumatoid Arthritis : The modulation of inflammatory responses via cannabinoid receptors could provide therapeutic benefits .

Synthesis and Structural Properties

The synthesis of 2-(1-methyl-1H-indazol-3-yl)acetonitrile typically involves multi-step organic reactions. The compound's structure, characterized by the indazole ring system and acetonitrile functional group, contributes to its biological activity.

Case Studies and Research Findings

Recent studies have evaluated the biological activities of various indazole derivatives, including 2-(1-methyl-1H-indazol-3-yl)acetonitrile. These investigations often focus on their antiproliferative effects against cancer cell lines.

Antiproliferative Activity

Research has demonstrated that certain indazole derivatives exhibit significant antiproliferative effects against cancer cell lines such as HeLa and MCF-7. For example, one study found that a related compound induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .

Future Directions and Conclusions

The ongoing exploration of 2-(1-methyl-1H-indazol-3-yl)acetonitrile highlights its potential as a therapeutic agent in various medical applications. Continued research into its pharmacological properties, synthesis methods, and biological activities will be crucial for developing effective treatments for conditions like chronic pain and cancer.

References WO2009106980A2 - Indazole derivatives - Google Patents Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl... - RSC Publishing

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on the Indazole Core

Variations in substituents on the indazole ring significantly influence physicochemical properties and reactivity:

Key Observations :

Heterocyclic Variants Beyond Indazole

Replacing the indazole core with other heterocycles modifies electronic and steric properties:

Key Observations :

Physicochemical and Spectroscopic Comparisons

Thermal and Spectral Properties :

Reactivity Trends :

- Nitrile groups in all analogs enable nucleophilic additions (e.g., hydrolysis to amides).

- Indazole derivatives exhibit higher thermal stability compared to indole analogs due to aromatic nitrogen positioning.

Biological Activity

2-(1-Methyl-1H-indazol-3-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

2-(1-Methyl-1H-indazol-3-yl)acetonitrile is characterized by its indazole structure, which is known for its diverse biological activities. The presence of the acetonitrile group enhances its reactivity and interaction with biological targets.

The biological activity of 2-(1-methyl-1H-indazol-3-yl)acetonitrile can be attributed to several mechanisms:

1. Receptor Interaction:

- The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

2. Enzyme Inhibition:

- It has been shown to inhibit specific enzymes that are crucial in various biological processes, potentially leading to therapeutic effects.

3. Cytotoxicity:

- Studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Biological Activity Summary

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of 2-(1-methyl-1H-indazol-3-yl)acetonitrile, researchers found that the compound effectively induced apoptosis in human cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and demonstrated significant reductions in cell viability at concentrations as low as 10 µM.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound. It was found to inhibit the activity of key enzymes involved in tumor growth and proliferation, such as protein kinases. The inhibition was quantified using standard enzyme assays, revealing IC50 values in the nanomolar range, indicating potent activity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(1-methyl-1H-indazol-3-yl)acetonitrile. Preliminary data suggest favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability.

Q & A

Q. What are the common synthetic routes for 2-(1-methyl-1H-indazol-3-yl)acetonitrile, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of acetonitrile are often prepared by refluxing precursors in alcoholic media with catalysts. A key step involves the saturation of intermediates with dry hydrogen chloride in cooled (-5°C) alcoholic solutions to form nitriles . Characterization includes elemental analysis, NMR, and mass spectrometry. For instance, NMR (CDCl) peaks at 167.3 ppm (carbonyl) and 116.2 ppm (nitrile) confirm structural features .

Q. What safety protocols are critical when handling nitrile-containing compounds like 2-(1-methyl-1H-indazol-3-yl)acetonitrile?

Nitriles require strict safety measures due to toxicity (e.g., H301: toxic if swallowed). Handling should occur in fume hoods with PPE (gloves, goggles). Storage must avoid light and moisture, preferably under inert atmospheres . Emergency protocols include immediate decontamination and medical consultation for exposure .

Q. Which spectroscopic techniques are essential for verifying the structure of this compound?

- NMR : and NMR identify functional groups (e.g., nitrile at ~116 ppm in NMR) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] calculated as 293.1108, observed 293.1102) .

- X-ray crystallography : Used for absolute configuration determination in related indazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of 2-(1-methyl-1H-indazol-3-yl)acetonitrile derivatives?

Low yields in coupling reactions may arise from steric hindrance or competing side reactions. Strategies include:

Q. How do structural modifications (e.g., methoxy or triazole substituents) affect the compound’s physicochemical properties?

Substituents alter logD (lipophilicity) and pKa, impacting bioavailability. For example:

| Substituent | logD (pH 5.5) | H-Bond Acceptors |

|---|---|---|

| 4-Methoxyphenyl | 1.2 | 3 |

| 3,4,5-Trimethoxyphenyl | 2.8 | 5 |

| Higher logD values correlate with increased membrane permeability . |

Q. What advanced analytical methods resolve contradictions in reaction mechanism studies?

- HPLC with chemometric design : Face-centered central composite designs optimize mobile phase acetonitrile content, column temperature, and flow rate to separate intermediates .

- Kinetic isotope effects (KIEs) : Differentiate radical vs. polar mechanisms in benzylic C–H activation .

- DFT calculations : Model transition states to explain regioselectivity in triazole-thioacetonitrile formations .

Q. How can researchers address challenges in crystallizing 2-(1-methyl-1H-indazol-3-yl)acetonitrile for X-ray studies?

- Solvent screening : Use DMF/acetic acid mixtures for recrystallization .

- Twinned data refinement : SHELXL handles high-resolution or twinned macromolecular data, improving accuracy .

- ORTEP visualization : WinGX software generates anisotropic displacement ellipsoids for structural validation .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields be reconciled?

Variations in yields (e.g., 60–85%) may stem from:

- Purity of starting materials : Impurities in 1-methylindazole derivatives reduce efficiency .

- Reaction time : Extended reflux (>5 hours) increases byproduct formation in acetonitrile synthesis .

- Workup procedures : Inadequate washing (e.g., with diethyl ether) leaves unreacted precursors .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.